2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide
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Overview
Description
2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound "2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide" falls within the class of heterocyclic compounds, which are extensively studied for their potential applications in pharmaceuticals and agrochemicals. Research has focused on the synthesis of novel heterocyclic compounds through various methods, including the reaction of haloketones with base-catalyzed ethanol or the use of key intermediates like N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide for the synthesis of tetrahydropyrimidine-2-thione and their derivatives (Fadda et al., 2013).
Antimicrobial and Antituberculosis Activities
Thiazole and pyrazole derivatives have been designed and synthesized with a focus on their potential antimicrobial and antituberculosis activities. For instance, thiazole-aminopiperidine hybrid analogues have shown promise as Mycobacterium tuberculosis GyrB inhibitors, demonstrating significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013). Similarly, pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase agents, indicating their potential in therapeutic applications (Rahmouni et al., 2016).
Antiallergic Agents
N-tetrazolylpyridinecarboxamides, a class related to the core structure of the compound of interest, have been explored for their antiallergic activities. These studies have helped in understanding the structure-activity relationships necessary for developing effective antiallergic compounds, highlighting the importance of specific functional groups and their positions on the core heterocyclic framework (Honma et al., 1984).
Fungicidal Applications
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, analogous to the compound , has demonstrated fungicidal activity, particularly against Basidiomycete species. This research underscores the potential of such compounds in developing new fungicides to combat fungal pathogens in agriculture (Huppatz, 1985).
Mechanism of Action
Target of Action
The primary target of the compound 2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by interacting with the HBV core protein . This interaction disrupts the normal function of the core protein, thereby inhibiting the replication of the virus . The downstream effects of this action include a reduction in the viral load and potentially the elimination of the virus from the host.
Pharmacokinetics
It is known that the compound can be administered orally and is capable of inhibiting hbv dna viral load in an hbv aav mouse model .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the HBV core protein’s function, leading to the inhibition of viral replication . This results in a decrease in the viral load within the host, potentially leading to the elimination of the virus.
Properties
IUPAC Name |
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-17(15-12-24-18(21-15)13-6-2-1-3-7-13)19-10-14-11-20-22-9-5-4-8-16(14)22/h1-3,6-7,11-12H,4-5,8-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCKCJKDHOLYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.